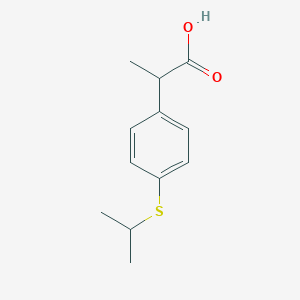
2-(4-(2-Propylthio)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Propylthio)phenyl)propionic acid: is a chemical compound with the molecular formula C12H16O2S . It is known for its unique structure, which includes a benzene ring substituted with an alpha-methyl group and a thioether group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Propylthio)phenyl)propionic acid typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process often includes steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(2-Propylthio)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens or nitrating agents
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-(4-(2-Propylthio)phenyl)propionic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionic acid involves its interaction with specific molecular targets. The thioether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern also plays a crucial role in determining the compound’s chemical behavior .
Comparison with Similar Compounds
2-(4-(2-Propylthio)phenyl)propionic acid: can be compared with other benzene derivatives with similar substitution patterns, such as:
Uniqueness: The unique combination of an alpha-methyl group and a thioether group in this compound distinguishes it from other similar compounds.
Properties
CAS No. |
129602-93-3 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
ROMJDXPPIZDMLO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
Synonyms |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


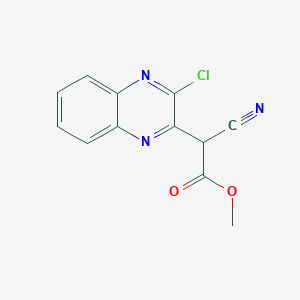
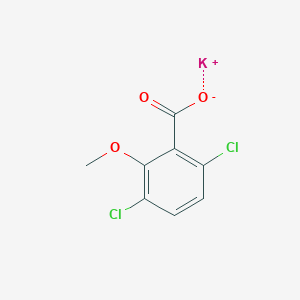
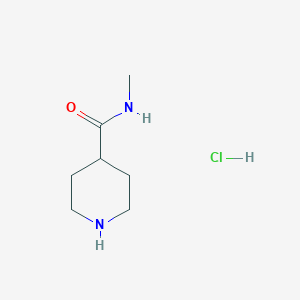

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

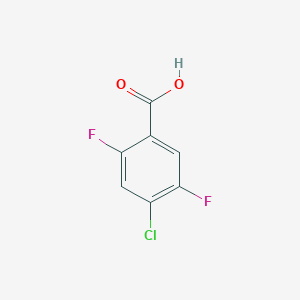
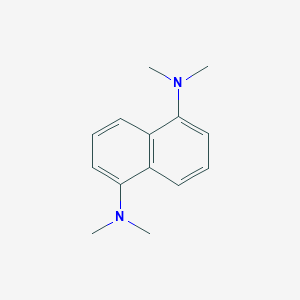
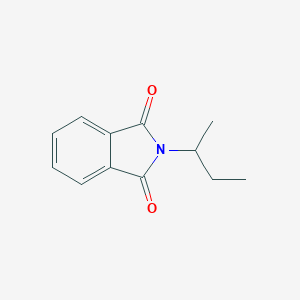
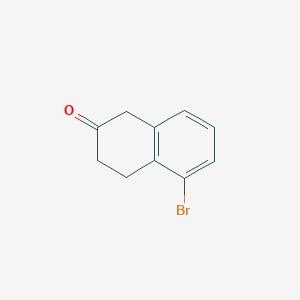
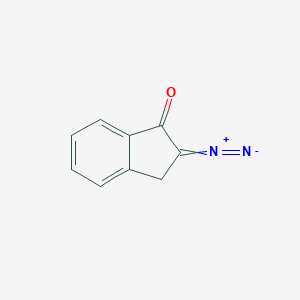
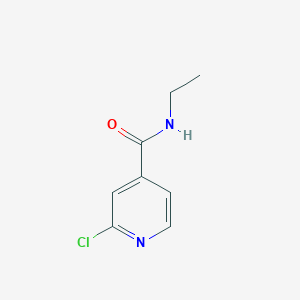

![3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B157849.png)
